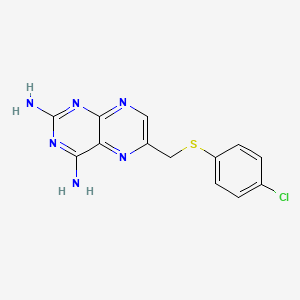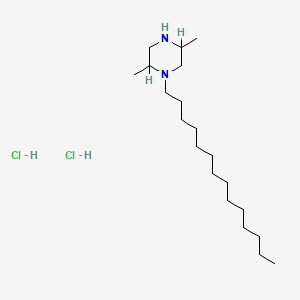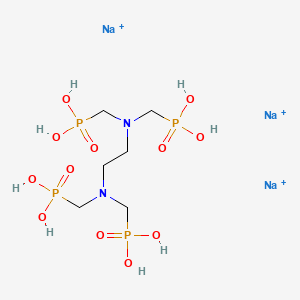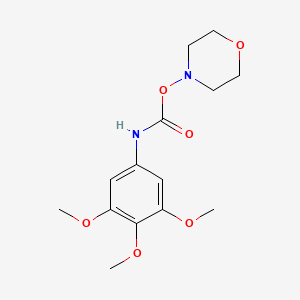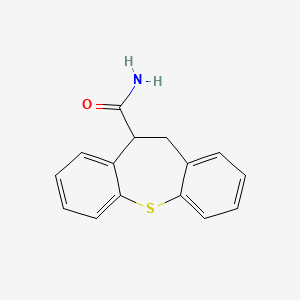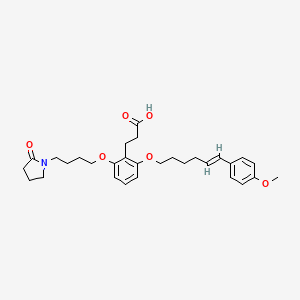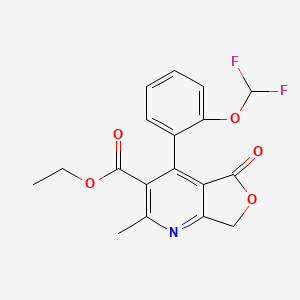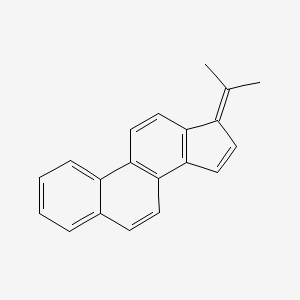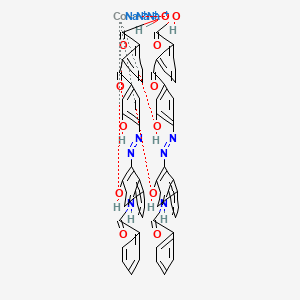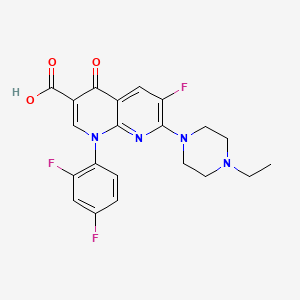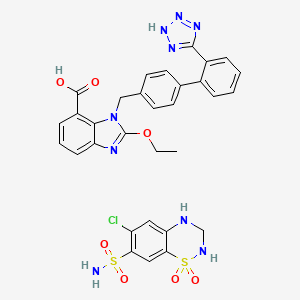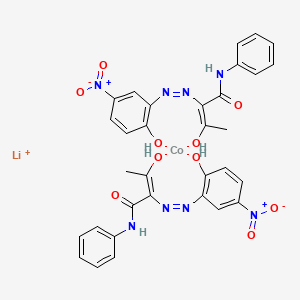
Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is a complex organometallic compound. It is known for its unique structure, which includes a cobalt center coordinated with azo and butyramidato ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often includes the following steps:
Preparation of Azo Ligands: The azo ligands are synthesized by diazotization of aromatic amines followed by coupling with phenolic compounds.
Complex Formation: The prepared azo ligands are then reacted with cobalt salts (such as cobalt(II) chloride) in the presence of lithium salts to form the desired complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. This often involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to favor the formation of the desired complex.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce derivatives with modified ligands .
Wissenschaftliche Forschungsanwendungen
Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The mechanism of action of Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through its cobalt center and ligands. The cobalt center can undergo redox reactions, facilitating electron transfer processes. The azo and butyramidato ligands can interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) bis(2,4-pentanedionate): Another cobalt complex with different ligands.
Lithium bis(2,4-dinitrophenyl)phosphate: A lithium complex with different ligands.
Uniqueness
Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is unique due to its specific combination of azo and butyramidato ligands, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific redox and catalytic properties .
Eigenschaften
CAS-Nummer |
83733-13-5 |
|---|---|
Molekularformel |
C32H28CoLiN8O10+ |
Molekulargewicht |
750.5 g/mol |
IUPAC-Name |
lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/2C16H14N4O5.Co.Li/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;;+1/b2*15-10-,19-18?;; |
InChI-Schlüssel |
XQNOSZWGBDICQT-TUVBUYJCSA-N |
Isomerische SMILES |
[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.[Co] |
Kanonische SMILES |
[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


